4-(2,4-dimethylphenyl)tetrahydro-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethylphenyl)tetrahydro-2H-pyran-4-ol is an organic compound characterized by a tetrahydropyran ring substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dimethylphenyl)tetrahydro-2H-pyran-4-ol typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst such as platinum or silver . The reaction conditions can be adjusted based on specific laboratory requirements, but generally, hydrogen gas is used under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. Catalysts like platinum on carbon or palladium on carbon are commonly employed to ensure high yield and purity. The reaction is typically carried out under elevated pressures and temperatures to optimize the conversion rate.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dimethylphenyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering the tetrahydropyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(2,4-Dimethylphenyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2,2-Dimethyltetrahydro-2H-pyran-4-ol: Similar in structure but with different substituents on the tetrahydropyran ring.
4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate: Another tetrahydropyran derivative with distinct functional groups.
Uniqueness: 4-(2,4-Dimethylphenyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other tetrahydropyran derivatives.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-3-4-12(11(2)9-10)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWPVBBOMJIRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCOCC2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.